molecular formula C27H30N4O5 B12910237 N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan CAS No. 160623-01-8

N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan

Cat. No.: B12910237
CAS No.: 160623-01-8
M. Wt: 490.5 g/mol
InChI Key: ZPYPARPDPMPFPW-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan is a Boc-protected dipeptide derivative featuring two D-tryptophan residues. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide synthesis.

Properties

CAS No.

160623-01-8

Molecular Formula

C27H30N4O5

Molecular Weight

490.5 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C27H30N4O5/c1-27(2,3)36-26(35)31-22(12-16-14-28-20-10-6-4-8-18(16)20)24(32)30-23(25(33)34)13-17-15-29-21-11-7-5-9-19(17)21/h4-11,14-15,22-23,28-29H,12-13H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t22-,23-/m1/s1

InChI Key

ZPYPARPDPMPFPW-DHIUTWEWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of D-Tryptophan

The initial step involves the protection of the amino group of D-tryptophan with the Boc group to form N-Boc-D-tryptophan. This is typically achieved by reacting D-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

  • Reaction conditions : The reaction is carried out in a polar organic solvent such as dimethyl sulfoxide (DMSO) or a mixture of water and lower alkanols (methanol, ethanol) at temperatures ranging from 35°C to 85°C to optimize yield and purity.
  • Base : Tertiary amine bases like triethylamine are commonly used to neutralize the acid generated during the reaction.
  • Oxidation step : After the reaction, hydrogen peroxide may be added to oxidize any unreacted thiophenol byproducts, maintaining pH between 8 and 10 with hydrochloric acid to ensure product stability and purity.

This method is supported by patented processes that describe the use of O-tertiary-butyl S-phenyl thiocarbonate as a Boc donor reagent, reacting with the amino acid salt to yield the N-Boc protected amino acid.

Peptide Bond Formation: Coupling of N-Boc-D-tryptophan with D-tryptophan

The dipeptide formation involves coupling the carboxyl group of one D-tryptophan (usually the C-terminal) with the amino group of the N-Boc-D-tryptophan.

  • Coupling reagents : Common peptide coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like hydroxybenzotriazole (HOBt) to suppress racemization and improve yield.
  • Solvents : Polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or mixtures thereof are preferred for solubilizing both reactants and coupling agents.
  • Reaction conditions : The reaction is typically performed at room temperature or slightly elevated temperatures under inert atmosphere to prevent oxidation of sensitive groups.
  • Purification : The crude dipeptide is purified by crystallization or chromatographic techniques to isolate the pure N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan.

Deprotection and Final Purification (if applicable)

If further peptide elongation or modifications are required, the Boc group can be removed under acidic conditions (e.g., treatment with 4 M HCl in dioxane at room temperature for 3 hours) to expose the free amino group for subsequent coupling steps.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Boc Protection of D-Tryptophan D-tryptophan, Boc2O, triethylamine DMSO or water/alkanol mix 35–85 pH maintained 8–10, oxidation with H2O2
Peptide Coupling N-Boc-D-tryptophan, D-tryptophan, DCC/EDC, HOBt DCM, DMF 20–40 Inert atmosphere, racemization suppressed
Boc Deprotection (optional) 4 M HCl in dioxane Dioxane Room temperature 3 hours reaction time
Purification Crystallization, chromatography Various solvents Ambient To isolate pure dipeptide

Research Findings and Analytical Data

  • Optical Activity : N-Boc-D-tryptophan exhibits specific optical rotation values around +23° (c=1.04% in acetic acid), confirming stereochemical integrity.
  • Solubility : The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, facilitating various synthetic and purification steps.
  • Melting Point : The protected amino acid typically shows melting points around 136°C (decomposition), indicating purity and stability.
  • NMR and Mass Spectrometry : Characterization of the dipeptide confirms the expected chemical shifts and molecular weight (e.g., HRMS calcd for C33H40N4O7 [M+H]+ 605.2970, found 605.2964), validating the successful synthesis of the protected dipeptide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole rings can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
N-Boc-D-Trp-D-Trp is extensively used in solid-phase peptide synthesis due to its stability and compatibility with common coupling reagents. The Boc protecting group can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides. This method is particularly advantageous for synthesizing complex peptides with multiple functional groups.

Example Applications

  • Ubiquitination Studies : N-Boc-D-Trp-D-Trp has been utilized as a building block for synthesizing ubiquitinated peptides, which are crucial for studying protein degradation pathways. Research demonstrates its effectiveness in forming peptide bonds with lysine residues to create ubiquitinated histone peptides .
  • Fluorescent Labeling : The compound can also be incorporated into peptides designed for fluorescence studies, aiding in the visualization of cellular processes .

Drug Development

Peptide-Based Therapeutics
N-Boc-D-Trp-D-Trp is being explored in the development of peptide-based therapeutics. Its incorporation into drug candidates can enhance their stability and bioavailability. The ability to modify the structure of peptides using N-Boc derivatives allows for the design of more effective therapeutic agents.

Case Studies

  • Anticancer Peptides : Research has shown that peptides synthesized using N-Boc-D-Trp-D-Trp exhibit improved activity against cancer cell lines due to enhanced membrane permeability and selectivity towards cancer cells .
  • Neuroprotective Agents : Studies indicate that certain peptides containing D-tryptophan exhibit neuroprotective effects, making N-Boc-D-Trp-D-Trp a candidate for developing treatments for neurodegenerative diseases .

Bioconjugation

Linking Peptides to Biomolecules
N-Boc-D-Trp-D-Trp serves as an effective linker in bioconjugation processes, allowing researchers to attach peptides to various biomolecules such as proteins, antibodies, and nucleic acids. This application is essential for creating targeted drug delivery systems and diagnostic tools.

Applications in Diagnostics

  • Targeted Imaging Agents : By conjugating N-Boc-D-Trp-D-Trp-containing peptides with imaging agents, researchers can develop targeted imaging probes that selectively bind to specific tissues or tumors .
  • Vaccine Development : The compound is also being investigated for its role in vaccine formulations, where it can enhance the immunogenicity of peptide-based vaccines by facilitating the presentation of antigens .

Mechanism of Action

The mechanism of action of ®-2-(®-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(1H-indol-3-yl)propanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors, through its indole rings and amide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the Boc-Protected Amino Acid Family

Boc protection is widely applied to amino acids to prevent undesired reactions during peptide synthesis. Key analogs include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features References
N-Boc-DL-tryptophan 112525-72-1 C₁₆H₂₀N₂O₄ 304.34 131 (dec.) Racemic mixture; indole side chain
Boc-5-Fluoro-D-tryptophan 114926-41-9 C₁₆H₁₉FN₂O₄ 322.34 N/A Fluorine substitution enhances electronic effects
Boc-5-Methoxy-DL-tryptophan 114903-30-9 C₁₇H₂₂N₂O₅ 334.37 N/A Methoxy group increases lipophilicity
N-Boc-L-phenylalanine 13734-34-4 C₁₄H₁₉NO₄ 265.31 N/A Aromatic side chain; standard Boc-protected amino acid

Key Observations :

  • Substituent Effects : Fluorine or methoxy groups on the indole ring (e.g., Boc-5-Fluoro-D-tryptophan) alter electronic properties and lipophilicity, impacting solubility and reactivity .
  • Stereochemistry: D-configuration in tryptophan derivatives is less common than L-forms but critical for synthesizing non-natural peptides with specific chiral centers .

Boc-Protected Peptide Derivatives

The target compound is a dipeptide, distinguishing it from single amino acid derivatives. Examples of related Boc-protected peptides include:

  • (tert-Butoxycarbonyl)-L-tryptophan amides : Synthesized via carbodiimide-mediated coupling (e.g., with 2-cycloheptylethylamine), achieving yields >90% .
  • Brassinin analogs (K10, K124) : Feature Boc-protected indole methyl groups but incorporate thiourea linkages instead of peptide bonds, highlighting structural diversity in Boc applications .

Physicochemical Properties

Comparative data for Boc-protected compounds:

Property N-Boc-DL-tryptophan Boc-5-Fluoro-D-tryptophan N-Boc-L-phenylalanine
Density (g/cm³) 1.262 ± 0.06 N/A N/A
pKa (predicted) 4.00 ± 0.10 N/A ~3.0 (carboxylic acid)
Storage Conditions 2–8°C N/A Room temperature (dry)

Notable Trends:

  • Solubility : Lower pKa (~4.0) in Boc-tryptophan derivatives suggests moderate acidity, influencing solubility in aqueous vs. organic phases .
  • Stability : Boc groups are labile under acidic conditions, necessitating careful storage (2–8°C) to prevent deprotection .

Biological Activity

N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan, commonly referred to as Boc-D-Trp-D-Trp, is a dipeptide derivative of tryptophan that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the amino group of D-tryptophan. The molecular formula is C16H20N2O4C_{16}H_{20}N_{2}O_{4} with a molecular weight of approximately 304.35 g/mol .

The synthesis of Boc-D-Trp-D-Trp typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form peptides. The Boc group serves as a protecting group that can be removed under acidic conditions during the synthesis process, facilitating the formation of the desired peptide bond .

The biological activity of Boc-D-Trp-D-Trp is primarily attributed to its structural similarity to natural peptides and its ability to interact with various biological targets. Research indicates that tryptophan derivatives can influence several physiological processes, including:

  • Neurotransmission : Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Dipeptides containing tryptophan may modulate serotonin pathways.
  • Antioxidant Activity : Some studies suggest that tryptophan derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
  • Antimicrobial Properties : There is evidence that certain tryptophan derivatives possess antimicrobial activity, potentially through disruption of microbial membranes or interference with metabolic pathways.

Case Studies and Research Findings

  • Antioxidant Effects : A study published in Biochemical and Biophysical Research Communications examined the oxidative modification of tryptophan residues in proteins exposed to peroxynitrite. The findings suggested that tryptophan derivatives could mitigate oxidative damage in cellular environments .
  • Neuroprotective Effects : Research focusing on neuroprotective properties highlighted that tryptophan derivatives can enhance neuronal survival under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of various tryptophan analogs on cancer cell lines. Results indicated that Boc-D-Trp-D-Trp exhibited selective cytotoxicity against certain tumor cells, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals; protecting against oxidative stress
NeurotransmissionModulating serotonin pathways
AntimicrobialDisrupting microbial membranes
CytotoxicitySelective effects on cancer cell lines

Table 2: Synthesis Conditions for Boc-D-Trp-D-Trp

StepConditionsNotes
1. Amino Acid ActivationUse of coupling reagents (e.g., DIC)Essential for peptide bond formation
2. DeprotectionAcidic conditions (e.g., TFA)Removes Boc group
3. PurificationHPLCEnsures high purity (>98%)

Q & A

Q. What are the recommended synthetic routes for N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan, and how can purity be optimized?

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Boc (tert-butoxycarbonyl) protection. Key steps include coupling D-tryptophan residues with Boc activation (e.g., using HATU or DCC as coupling agents) and deprotection with TFA. Purification via reverse-phase HPLC (≥98% purity) is critical, as impurities from incomplete coupling or racemization can affect downstream applications. Crystallization in ethanol/water mixtures may further enhance purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • NMR spectroscopy : To confirm stereochemistry (e.g., D-configuration via coupling constants) and Boc-group retention.
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₅N₃O₅).
  • X-ray crystallography : Resolves bond distances and dihedral angles, particularly for chiral centers .

Q. What storage conditions are required to maintain stability?

The compound is light-sensitive and prone to hydrolysis. Store at ≤-20°C under inert gas (argon/nitrogen) in amber vials. Lyophilized forms are stable for >12 months, while solutions in DMF or DMSO should be used within 1 week to prevent degradation .

Advanced Research Questions

Q. How does the Boc-protection strategy influence chiral induction in peptide synthesis?

Boc groups sterically shield the α-amino group, reducing racemization during activation. Comparative studies show D-tryptophan derivatives exhibit <2% racemization when coupled with HATU/DIEA, versus ~5% with Fmoc-based methods. Monitoring via Marfey’s reagent confirms enantiopurity .

Q. What advanced analytical techniques resolve contradictions in stability data under varying pH?

Conflicting reports on hydrolytic stability (e.g., pH 7 vs. pH 2) require:

  • Kinetic studies : Monitor degradation via LC-MS at 25°C, identifying half-life differences.
  • DFT calculations : Predict protonation states and transition states for Boc cleavage. Experimental data (e.g., faster hydrolysis at pH <3) align with computational models showing acid-catalyzed tert-butyl group dissociation .

Q. How can computational methods (e.g., DFT) predict reactivity in novel peptide conjugates?

Density Functional Theory (DFT) models the electronic structure of Boc-D-tryptophyl-D-tryptophan, identifying nucleophilic sites (e.g., indole NH) for functionalization. Studies on HOMO-LUMO gaps (~5.2 eV) suggest selective reactivity with electrophiles like maleimides, validated by experimental kinetic assays .

Q. What role does this compound play in studying tryptophan metabolism in immune cells?

While not directly linked to IDO-mediated catabolism, Boc-protected tryptophan derivatives are used as stable analogs in T-cell suppression assays. Researchers substitute natural tryptophan with Boc-D-tryptophyl-D-tryptophan to bypass IDO degradation, isolating effects of amino acid deprivation on cell cycle arrest .

Methodological Notes

  • Contradiction Analysis : Discrepancies in melting points (e.g., 135–137°C vs. 100°C decomposition) arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify true phase transitions .
  • Stereochemical Purity : Chiral HPLC with β-cyclodextrin columns resolves D/L enantiomers, critical for peptide bioactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.